An In-Depth Technical Guide to 5-Bromo-4-chlorothiophene-2-carbonitrile: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Bromo-4-chlorothiophene-2-carbonitrile: Properties, Reactivity, and Applications
This technical guide provides a comprehensive overview of 5-Bromo-4-chlorothiophene-2-carbonitrile, a key heterocyclic building block for researchers, chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its synthetic reactivity, and provide validated experimental protocols for its characterization and use. The insights herein are designed to empower scientists to leverage the unique attributes of this compound in their synthetic endeavors.
Compound Identification and Structure
5-Bromo-4-chlorothiophene-2-carbonitrile is a disubstituted thiophene carrying three distinct functional groups: a nitrile, a bromine atom, and a chlorine atom. This specific arrangement imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2]
Caption: 2D Structure of 5-Bromo-4-chlorothiophene-2-carbonitrile.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-bromo-4-chlorothiophene-2-carbonitrile | [3] |
| CAS Number | 1702153-53-4 | [3] |
| Molecular Formula | C₅HBrClNS | [4] |
| Average Molecular Weight | 222.50 g/mol | Calculated |
| Monoisotopic Mass | 220.87016 Da | [4] |
| InChIKey | OXFJDBXVGSQUSF-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(SC(=C1Cl)Br)C#N |[4] |
Physicochemical and Spectral Properties
The physical state and spectral characteristics of a compound are foundational to its application in research. They dictate handling procedures, purification strategies, and methods of structural verification.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Notes |
|---|---|---|
| Appearance | Off-white solid | Based on typical appearance of similar compounds.[5] |
| Solubility | Predicted to have low water solubility. Soluble in common organic solvents like Chloroform, Dichloromethane, THF. | [5] |
| XlogP | 3.3 | A measure of lipophilicity, predicted.[4] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |[3][6] |
Spectral Data Analysis
Direct experimental spectral data for this specific compound is not widely published. However, based on its structure and data from analogous compounds, we can predict its key spectral features.
-
¹H NMR Spectroscopy: The spectrum is expected to be simple, showing a single peak in the aromatic region (typically δ 7.0-8.0 ppm). This singlet corresponds to the lone proton at the C3 position of the thiophene ring. Its precise chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrile and chlorine substituents.
-
¹³C NMR Spectroscopy: The spectrum will show five distinct signals for the five carbon atoms of the thiophene ring and the nitrile group. The carbon of the nitrile group (C≡N) is expected in the δ 110-120 ppm range. The five carbons of the thiophene ring will appear in the aromatic region (δ 110-150 ppm), with their shifts influenced by the attached halogens and nitrile group.
-
Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Other peaks will correspond to C-H, C-C, and C-S stretching and bending modes within the aromatic ring, as well as C-Br and C-Cl stretching vibrations at lower frequencies.
-
Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺. This pattern arises from the natural abundances of the bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a cluster of peaks for the molecular ion and any fragments containing these halogens, providing a definitive confirmation of the elemental composition.
Table 3: Predicted Mass Spectrometry Adducts
| Adduct | m/z (mass-to-charge ratio) | Source |
|---|---|---|
| [M+H]⁺ | 221.87744 | [4] |
| [M+Na]⁺ | 243.85938 | [4] |
| [M-H]⁻ | 219.86288 |[4] |
Chemical Properties and Synthetic Utility
The synthetic value of 5-Bromo-4-chlorothiophene-2-carbonitrile lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[7][8]
Causality of Differential Reactivity: This selectivity stems from bond dissociation energies; the C-Br bond is weaker than the C-Cl bond. Consequently, the rate-determining oxidative addition step of a Pd(0) catalyst into the C-X bond occurs preferentially at the C-Br bond under carefully controlled conditions.[7] This allows for a stepwise and regioselective functionalization of the thiophene core, making it a powerful tool for building molecular complexity.
Common Transformations:
-
Suzuki-Miyaura Coupling: Selective reaction at the C5-Br position with boronic acids to form a new C-C bond.
-
Stille Coupling: Reaction with organostannanes at the C5-Br position.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting the C5-Br position with amines.
-
Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, offering further avenues for derivatization.
Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and safety. The following sections provide step-by-step methodologies for the characterization and synthetic application of the title compound.
Protocol 4.1: Standard Characterization Workflow
This protocol outlines a self-validating system where multiple analytical techniques are used to confirm the identity and purity of the compound.
Caption: Workflow for robust NMR and MS-based structural validation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-4-chlorothiophene-2-carbonitrile and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean 5 mm NMR tube.[9] Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with 16 to 32 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Typically, 1024 to 4096 scans are required for a good signal-to-noise ratio.
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze via electrospray ionization (ESI) or electron ionization (EI) mass spectrometry to determine the mass-to-charge ratio and isotopic distribution of the molecular ion.
-
Data Analysis: Process all spectra and compare the observed data (chemical shifts, coupling constants, m/z values, isotopic patterns) with the predicted values to confirm the structure and assess purity.
Protocol 4.2: Representative Suzuki-Miyaura Coupling
This protocol details a selective C-C bond formation at the C5-Br position.
Materials:
-
5-Bromo-4-chlorothiophene-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Ethyl acetate, Brine
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-4-chlorothiophene-2-carbonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuation and Purging: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. An inert atmosphere is critical to prevent the deactivation of the palladium catalyst.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[10]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-4-chlorothiophene-2-carbonitrile.
Safety and Handling
Proper safety precautions are mandatory when handling this compound.[11]
Table 4: GHS Hazard Classification
| Hazard Class | Category | Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity (single exposure) | 3 | H336: May cause drowsiness or dizziness.[3] |
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Conclusion
5-Bromo-4-chlorothiophene-2-carbonitrile is a highly functionalized and synthetically versatile building block. Its key attribute is the differential reactivity of the C-Br and C-Cl bonds, which enables selective, stepwise functionalization via modern cross-coupling chemistry. A thorough understanding of its physicochemical properties, combined with the use of robust analytical and synthetic protocols, allows researchers to effectively incorporate this valuable intermediate into complex synthetic routes for novel pharmaceuticals and advanced materials.
References
-
NextSDS. (n.d.). 5-bromo-4-chlorothiophene-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-4-chlorothiophene-2-carbonitrile (C5HBrClNS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Bromothiophene-2-carbonitrile. PubChem. Retrieved from [Link]
- Mujahid, A., et al. (n.d.).
- Green, K. R., et al. (2017, January 7). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules.
- MDPI. (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals.
-
PubChemLite. (n.d.). 5-bromo-4-chlorothiophene-2-carboxylic acid (C5H2BrClO2S). Retrieved from [Link]
- The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
-
NIST. (n.d.). 5-Bromo-2-chlorothiophene. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Bromo-2-chlorothiophene (CAS 2873-18-9). Retrieved from [Link]
- Unknown Source. (2026, February 28). The Crucial Role of 5-Chlorothiophene-2-carbonyl Chloride in Modern Drug Synthesis.
-
National Institutes of Health. (n.d.). 2-Bromo-5-chlorothiophene. PubChem. Retrieved from [Link]
- Singh, et al. (n.d.). Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry.
- ACS Publications. (2018, November 2). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. The Journal of Organic Chemistry.
- National Library of Medicine. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
-
Cenmed Enterprises. (n.d.). 5-bromo-4-chloro-thiophene-2-carboxylic acid (C007B-448997). Retrieved from [Link]
-
Chemsrc. (2025, November 6). CAS#:2090967-58-9 | Methyl 5-bromo-4-chlorothiophene-2-carboxylate. Retrieved from [Link]
- Perzborn, E., et al. (2005, February 2). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -.... Journal of Medicinal Chemistry.
- National Library of Medicine. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 5-bromo-4-chlorothiophene-2-carbonitrile (C5HBrClNS) [pubchemlite.lcsb.uni.lu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
